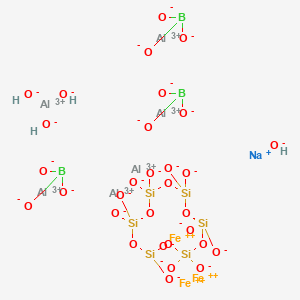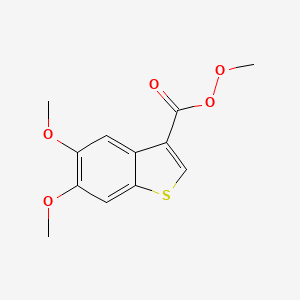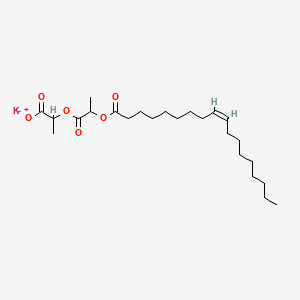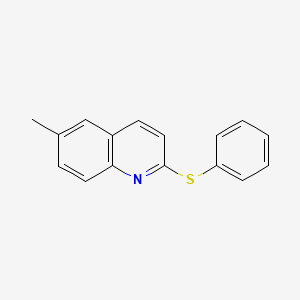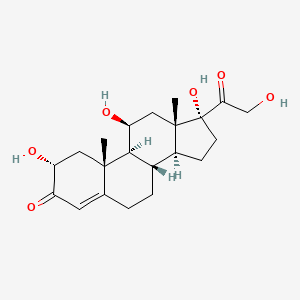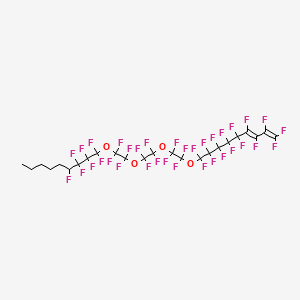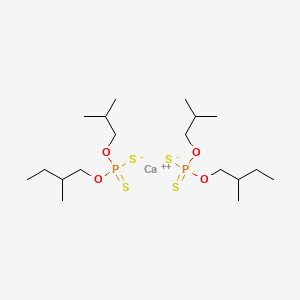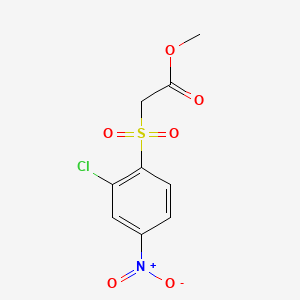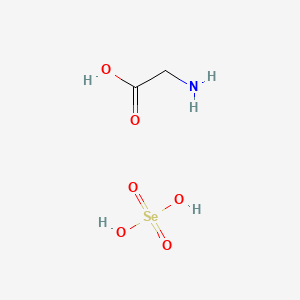
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O')magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is a coordination compound with the molecular formula C13H24MgO3 and a molecular weight of 252.63 g/mol. This compound is known for its stability and solubility in organic solvents such as toluene and ethyl acetate . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium typically involves the reaction of magnesium with 2-ethylhexan-1-ol and pentane-2,4-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium complexes.
Substitution: The compound can participate in substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of magnesium complexes with different ligands .
Aplicaciones Científicas De Investigación
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of high-performance materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium involves its interaction with molecular targets through coordination bonds. The magnesium ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)dipropoxytitanium: Similar in structure but contains titanium instead of magnesium.
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium: Another titanium-based compound with similar ligands.
Uniqueness
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is unique due to its specific coordination environment and the presence of magnesium, which imparts distinct chemical properties compared to its titanium counterparts. This uniqueness makes it valuable in applications where magnesium’s properties are preferred over titanium .
Propiedades
Número CAS |
94276-49-0 |
|---|---|
Fórmula molecular |
C13H24MgO3 |
Peso molecular |
252.63 g/mol |
Nombre IUPAC |
magnesium;2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C8H17O.C5H8O2.Mg/c1-3-5-6-8(4-2)7-9;1-4(6)3-5(2)7;/h8H,3-7H2,1-2H3;3,6H,1-2H3;/q-1;;+2/p-1/b;4-3-; |
Clave InChI |
GJVYTPQGVFSMQA-LWFKIUJUSA-M |
SMILES isomérico |
CCCCC(CC)C[O-].C/C(=C/C(=O)C)/[O-].[Mg+2] |
SMILES canónico |
CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


